molecular formula C19H18ClN5O2 B2767237 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine CAS No. 1030856-25-7

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine

Cat. No.: B2767237
CAS No.: 1030856-25-7
M. Wt: 383.84
InChI Key: KTBYYFABLDEWPS-UHFFFAOYSA-N
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Description

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine is a complex organic compound featuring a pyrazole ring substituted with a chlorophenyl group, a nitropyridinyl group, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the nitropyridinyl group is incorporated through nucleophilic substitution reactions.

Key steps in the synthesis include:

    Formation of the pyrazole ring: This involves the reaction of hydrazine hydrate with an appropriate diketone under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride.

    Attachment of the nitropyridinyl group: This step typically involves a nucleophilic substitution reaction where the nitropyridinyl moiety is introduced using a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The pyrazole ring can be reduced to a pyrazoline under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the pyrazole ring.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Reduction of the nitro group yields the corresponding amine.

    Reduction: Reduction of the pyrazole ring yields pyrazoline derivatives.

    Substitution: Substitution reactions yield various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-pyridinyl)piperidine
  • 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-nitro-2-pyridinyl)piperidine

Uniqueness

Compared to similar compounds, 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine is unique due to the specific positioning of the nitro group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-15-5-3-13(4-6-15)16-12-17(23-22-16)14-7-10-24(11-8-14)19-18(25(26)27)2-1-9-21-19/h1-6,9,12,14H,7-8,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBYYFABLDEWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=C(C=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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